

# Synthesis of Desmethylcabozantinib: A Detailed Protocol for Laboratory Application

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Compound of Interest		
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This application note provides a comprehensive protocol for the laboratory synthesis of **Desmethylcabozantinib**, a primary active metabolite of the tyrosine kinase inhibitor Cabozantinib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol details a selective demethylation process, offering a reproducible method for obtaining this key metabolite for research and analytical purposes.

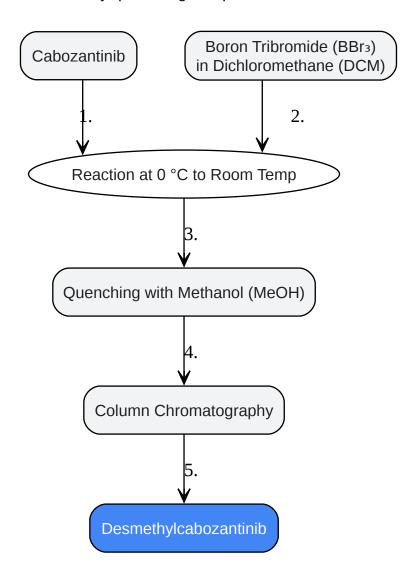
## Introduction

**Desmethylcabozantinib**, also known as 7-demethyl cabozantinib, is a significant metabolite of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. Understanding the pharmacological profile and potential activity of its metabolites is crucial for comprehensive drug development and safety assessment. The synthesis of this metabolite is essential for its use as a reference standard in metabolic studies, for in vitro biological evaluation, and as a starting material for further chemical modifications, such as the development of PROTACs (Proteolysis Targeting Chimeras).[1][2] The protocol outlined below is based on the selective demethylation of the 7-methoxy group on the quinoline core of Cabozantinib.

# **Synthetic Pathway Overview**



The synthesis of **Desmethylcabozantinib** is achieved through a single-step demethylation reaction starting from the parent drug, Cabozantinib. The reaction employs boron tribromide (BBr<sub>3</sub>) as a powerful and selective demethylating agent for aryl methyl ethers. The process involves the careful addition of BBr<sub>3</sub> to a solution of Cabozantinib in a chlorinated solvent at reduced temperature, followed by quenching and purification.



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Caption: Workflow for the synthesis of **Desmethylcabozantinib**.

## **Experimental Protocol**

This protocol is adapted from the supplementary materials of Sachkova et al., Pharmaceutics 2022.[1]



### Materials and Reagents:

- Cabozantinib
- Boron tribromide (BBr<sub>3</sub>), 1M solution in Dichloromethane (DCM)
- Anhydrous Dichloromethane (DCM)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Silica gel for column chromatography
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

#### Procedure:

- Reaction Setup: Dissolve Cabozantinib (1 equivalent) in anhydrous Dichloromethane (DCM)
  under an inert atmosphere.
- Cooling: Cool the resulting solution to 0 °C using an ice bath.
- Addition of Demethylating Agent: Slowly add a 1M solution of Boron tribromide (BBr₃) in DCM (2.5 equivalents) to the cooled solution dropwise over 15 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 3 hours.
- Quenching: Carefully quench the reaction by the slow, dropwise addition of Methanol (MeOH) at 0 °C.
- Concentration: Remove the solvent from the reaction mixture under reduced pressure (rotary evaporation).



- Purification: Purify the resulting crude residue by column chromatography on silica gel, using a gradient of Methanol in Dichloromethane (0–5%) as the eluent.
- Product Isolation: Combine the fractions containing the desired product and concentrate under reduced pressure to yield **Desmethylcabozantinib** as a solid.

# **Quantitative Data**

The following table summarizes the key quantitative data for the synthesis of **Desmethylcabozantinib**.

Parameter	Value	Source
Starting Material	Cabozantinib	Sachkova et al.
Product	N-(4-((7-hydroxy-6- methoxyquinolin-4- yl)oxy)phenyl)-N'-(4- fluorophenyl)cyclopropane-1,1- dicarboxamide	Sachkova et al.
Molecular Formula	C27H22FN3O5	Calculated
Molecular Weight	487.48 g/mol	Calculated
Yield	70%	Sachkova et al.
Appearance	White Solid	Sachkova et al.

Characterization Data (from Sachkova et al.):

- ¹H NMR (400 MHz, DMSO-d<sub>6</sub>)  $\delta$ : 10.15 (s, 1H), 10.03 (s, 1H), 9.59 (s, 1H), 8.32 (d, J = 5.3 Hz, 1H), 7.72 7.66 (m, 2H), 7.64 7.58 (m, 2H), 7.39 (s, 1H), 7.24 (s, 1H), 7.21 7.12 (m, 4H), 6.31 (d, J = 5.3 Hz, 1H), 3.94 (s, 3H), 1.49 (s, 4H).
- <sup>13</sup>C NMR (101 MHz, DMSO-d<sub>6</sub>) δ: 168.79, 168.04, 161.94, 158.58, 156.20, 151.72, 149.81, 148.24, 145.54, 144.97, 135.53, 122.99, 122.91, 122.06, 115.89, 115.67, 115.46, 109.11, 105.74, 99.17, 56.40, 31.50, 15.53.



• HRMS (ESI) m/z: [M + H]<sup>+</sup> Calculated for C<sub>27</sub>H<sub>23</sub>FN<sub>3</sub>O<sub>5</sub><sup>+</sup>: 488.1616; Found: 488.1614.

## Conclusion

This protocol provides a reliable and efficient method for the synthesis of **Desmethylcabozantinib**. The use of boron tribromide allows for selective demethylation, yielding the desired product in good purity and yield. This synthesized metabolite can serve as a critical tool for researchers in advancing the understanding of Cabozantinib's metabolism and exploring new therapeutic avenues.

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## References

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- 2. Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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